molecular formula C16H21N3O B4960820 1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole

1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole

Cat. No. B4960820
M. Wt: 271.36 g/mol
InChI Key: YRBLNJBLUPHRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. This compound is a cholinergic agonist that has been shown to activate nicotinic acetylcholine receptors (nAChRs) in the brain.

Mechanism of Action

1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole is a cholinergic agonist that activates nAChRs in the brain. These receptors play a crucial role in cognitive function, memory, and other neurological processes. Activation of these receptors by 1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole has been shown to improve cognitive function and memory in animal models of neurological disorders.
Biochemical and Physiological Effects:
1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole has been shown to improve cognitive function and memory in animal models of neurological disorders. It has also been shown to reduce inflammation in the brain and improve neuronal survival. 1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, 1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole has some limitations for lab experiments. It is a potent cholinergic agonist and can cause adverse effects such as seizures at high doses. It is also relatively expensive compared to other compounds used in lab experiments.

Future Directions

There are several future directions for research on 1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole. One area of research is the development of more potent and selective nAChR agonists that can be used to treat neurological disorders. Another area of research is the use of 1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole in combination with other drugs to improve its efficacy. 1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole has also been shown to have anti-inflammatory effects, and future research could explore its potential use in treating inflammatory disorders such as multiple sclerosis and rheumatoid arthritis.

Synthesis Methods

1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole can be synthesized by reacting 2-(3,5-dimethyl-1-piperidinyl)acetaldehyde with 1H-benzimidazole-2-carboxylic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography.

Scientific Research Applications

1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole has been studied extensively for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of these diseases. 1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole has also been studied for its potential use in treating addiction to nicotine and other drugs.

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-12-7-13(2)9-18(8-12)16(20)10-19-11-17-14-5-3-4-6-15(14)19/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBLNJBLUPHRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)ethanone

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